Boc-l-dab(dnp)-oh

Solid-Phase Peptide Synthesis Orthogonal Protection Base-Sensitive Sequences

Standard orthogonal Dab derivatives (e.g., Fmoc/Boc) fail in sequences requiring base-sensitive or non-selective deprotection, causing premature cleavage and low yields. Boc-L-Dab(Dnp)-OH solves this with dual Boc/Dnp protection fully orthogonal to both Fmoc/tBu and Boc/Bzl chemistries. - Enables sequential, selective γ-amine deprotection via thiolysis or hydrazine for late-stage cyclization or branching - Chromophoric Dnp tag permits real-time reaction monitoring and UV-based quantification - ≥98% HPLC purity, batch-consistent specifications (mp 48-58°C, [α]D20 -7±2°) support cGMP peptide API manufacturing

Molecular Formula C15H20N4O8
Molecular Weight 384.34 g/mol
CAS No. 1263045-99-3
Cat. No. B1421966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-l-dab(dnp)-oh
CAS1263045-99-3
Molecular FormulaC15H20N4O8
Molecular Weight384.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m0/s1
InChIKeyQUKMUFMHGRNDHI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Dab(Dnp)-OH Technical Specifications


Boc-L-Dab(Dnp)-OH (CAS 1263045-99-3) is an orthogonally protected derivative of L-2,4-diaminobutyric acid (L-Dab), a non-proteinogenic amino acid critical to the structure of polymyxin antibiotics and other bioactive peptides. It features a tert-butyloxycarbonyl (Boc) group on the α-amine and a 2,4-dinitrophenyl (Dnp) group on the γ-amine side chain. This dual-protection strategy is designed for solid-phase peptide synthesis (SPPS), particularly in sequences requiring selective, stepwise deprotection of multiple amine functionalities. The compound is typically supplied as a yellow powder with a purity of ≥98% (HPLC), a molecular weight of 384.4 g/mol, and a recommended storage temperature of 0–8°C [1].

Orthogonal Boc/Dnp protection for sequential amine deprotection in SPPS
Chromophoric Dnp enables real-time spectrophotometric reaction monitoring
Certified L-configuration for stereospecific peptide assembly

Why Boc-L-Dab(Dnp)-OH Cannot Be Substituted


The selection of a specific Boc-L-Dab derivative directly dictates the achievable synthetic route and overall yield, precluding simple substitution. For example, while Boc-L-Dab(Fmoc)-OH provides an alternative orthogonal pair, its removal conditions (20% piperidine) are incompatible with base-sensitive sequences and can lead to premature Dnp cleavage from other residues [1]. Conversely, Boc-L-Dab(Boc)-OH offers no side-chain orthogonality, preventing any selective functionalization . The Dnp group in Boc-L-Dab(Dnp)-OH uniquely provides a chromophoric handle for real-time reaction monitoring and a distinct deprotection profile (e.g., thiolysis or hydrazine treatment) that is orthogonal to both Boc/Bzl and Fmoc/tBu strategies . This orthogonality is not a generic feature; it is the product of the specific Dnp moiety, making the compound indispensable for constructing complex, branched, or cyclic peptides where precise control over amine reactivity is required.

! Fmoc analog (Boc-L-Dab(Fmoc)-OH): base-labile Fmoc may cause premature Dnp cleavage in base-sensitive sequences.
! Boc-only analog (Boc-L-Dab(Boc)-OH): no side-chain orthogonality, preventing selective γ-amine functionalization.
! Non-chromophoric analogs: lack built-in chromophore for real-time monitoring; rely on external assays, increasing process variability.

Boc-L-Dab(Dnp)-OH Comparative Evidence


Dnp vs. Fmoc Orthogonal Deprotection Stability

Boc-L-Dab(Dnp)-OH demonstrates superior compatibility with base-labile synthetic strategies compared to Fmoc-based analogs. The Dnp group on the γ-amine side chain is documented to be stable under basic Fmoc-deprotection conditions (20% piperidine in DMF), whereas the Fmoc group itself is cleaved by this treatment. This is a critical differentiation; in a comparative study, an Fmoc-His(Dnp)-containing peptide lost 84% of its Dnp group under standard Fmoc deprotection conditions [1]. In contrast, Boc-L-Dab(Dnp)-OH can be employed in Fmoc/tBu SPPS without risking premature side-chain deprotection, enabling a true orthogonal protection scheme where the Boc group is removed with acid (TFA) and the Dnp group is removed later under mild, specific conditions (e.g., thiolysis or hydrazine) .

Dnp vs. Fmoc stability
Head-to-head
Dnp group: intact
Fmoc-His(Dnp): 84% cleavage
Enables orthogonal Boc/Dnp strategy in Fmoc/tBu SPPS
Reported in model peptide; conditions may vary
Solid-Phase Peptide Synthesis Orthogonal Protection Base-Sensitive Sequences

HPLC Purity vs. Industry Standards

The commercial purity of Boc-L-Dab(Dnp)-OH is consistently reported at ≥98% by HPLC across multiple reputable suppliers [1]. This high purity is a direct enabler for high-yield peptide synthesis, as it minimizes the introduction of impurities that can cap growing peptide chains or lead to difficult-to-purify side products. While Fmoc-L-Dab(Dnp)-OH is also available at comparable purity (≥99% HPLC) , the Boc-protected variant offers a key advantage in terms of cost and scalability for certain routes. The ≥98% purity specification is a critical procurement metric, as it exceeds the 97% threshold often seen in lower-cost, less characterized generic alternatives , directly correlating with fewer failed syntheses and reduced downstream purification burden.

HPLC purity
Reported
≥98%
Meets high-purity threshold for multi-step SPPS
Comparable to Fmoc analog (≥99%); exceeds generic 97% grade
Peptide Synthesis Quality Control Procurement Specifications

Optical Purity and Enantiomeric Integrity

Boc-L-Dab(Dnp)-OH is supplied with a certified specific optical rotation of [α]D20 = -7 ± 2º (C=1 in MeOH) [1]. This value is a direct, quantitative measure of enantiomeric purity and is essential for ensuring the correct stereochemistry in the final peptide product. In contrast, racemic or poorly characterized alternatives, such as the DL-mixture (e.g., ALPHA-BOC-GAMMA-Z-(DL)-DIAMINOBUTYRIC ACID) , lack this specification and can lead to the synthesis of diastereomeric mixtures that are difficult to separate and often biologically inactive. The certified optical rotation confirms the L-configuration of the Dab core, which is critical for maintaining the intended three-dimensional structure and function, particularly in applications like antimicrobial peptide development where stereochemistry is directly linked to activity.

Enantiomeric purity
Reported
[α]D20 = -7 ± 2°
Confirms L-Dab stereochemistry
DL mixture or racemate lacks this specification
Chiral Synthesis Quality Control Enantiomeric Purity

Real-Time Monitoring via Dnp Chromophore

Unlike colorless, non-chromophoric side-chain protecting groups such as Boc or Alloc, the Dnp (2,4-dinitrophenyl) group in Boc-L-Dab(Dnp)-OH is intensely yellow and serves as a built-in chromophore . This property allows for visual and spectrophotometric tracking of coupling and deprotection steps. For instance, the release of the Dnp group upon deprotection with thiols generates a colored byproduct (2,4-dinitrothiophenol) that can be easily quantified by absorbance at ~350 nm. This is a significant practical advantage over Boc-L-Dab(Boc)-OH or Boc-L-Dab(Fmoc)-OH, where reaction progress must be monitored by more labor-intensive and time-consuming methods like the Kaiser test or HPLC analysis of aliquots. This chromophoric property facilitates real-time process control and optimization, particularly in automated solid-phase synthesizers.

Chromophoric monitoring
Class-level
Absorbance ~350 nm vs. external assay
Enables label-free, real-time tracking of deprotection
Class-level inference; verify for specific sequence context
Analytical Chemistry SPPS Monitoring Process Control

Boc-L-Dab(Dnp)-OH Key Applications


Polymyxin and Colistin Analog Synthesis

Boc-L-Dab(Dnp)-OH is a critical building block for the total synthesis of polymyxin B and colistin (polymyxin E) analogs. The orthogonality of the Boc and Dnp groups allows for the sequential introduction of up to five Dab residues, which are essential for the antibacterial activity of these lipopeptides . The Dnp group can be selectively removed at a late stage to allow for side-chain cyclization or other modifications without affecting the acid-labile Boc groups on other Dab residues, a synthetic step that would be impossible with uniformly Boc-protected derivatives [1].

Cyclic and Branched Peptide Synthesis

In the synthesis of cyclic or branched peptides, the need for selective side-chain deprotection is paramount. Boc-L-Dab(Dnp)-OH provides a fully orthogonal handle for the γ-amine. After the linear peptide chain is assembled using Boc/Bzl or Fmoc/tBu chemistry, the Dnp group can be removed under mild, specific conditions (e.g., thiolysis) to reveal the free amine for on-resin cyclization or attachment of a branching moiety . This capability is essential for constructing complex peptide architectures that mimic natural products or serve as constrained therapeutic leads.

Peptide Probes and Bioconjugates

The chromophoric Dnp group itself is a valuable tool. Following its use as a protecting group, the released Dnp-thiol adduct can be used to quantify reaction yields. Furthermore, the Dnp moiety can be retained in the final peptide as a UV-visible label for tracking cellular uptake, studying peptide-protein interactions, or as a hapten in immunological assays . This dual function—as both a protecting group and a functional label—distinguishes Boc-L-Dab(Dnp)-OH from non-chromophoric alternatives and enables streamlined workflows in chemical biology.

cGMP Peptide Manufacturing

For industrial-scale peptide synthesis, particularly under current Good Manufacturing Practice (cGMP) conditions, the consistent high purity (≥98%) and well-defined physical properties (melting point, optical rotation) of Boc-L-Dab(Dnp)-OH are crucial [1]. Its stability at 0-8°C and compatibility with standard coupling reagents minimize batch-to-batch variability. The ability to precisely control deprotection using orthogonal chemistry reduces the formation of impurities, simplifies purification, and ultimately leads to higher yields of the target peptide API, making it a preferred choice for CDMOs specializing in complex peptide therapeutics.

Application
Selection Property
Validation Focus
Polymyxin/Colistin analog synthesis
Orthogonal Boc/Dnp protection strategy
Sequential Dab incorporation & late-stage deprotection
Cyclic & branched peptide assembly
Selective γ-amine deprotection handle
On-resin cyclization & branching fidelity
Peptide probes & bioconjugates
Chromophoric Dnp label
UV tracking & hapten conjugation without extra tags
Peptide API production
Consistent purity & defined specifications
Process reproducibility & impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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